molecular formula C2H2N3NaS B7805576 sodium;2H-triazole-4-thiolate

sodium;2H-triazole-4-thiolate

Cat. No.: B7805576
M. Wt: 123.11 g/mol
InChI Key: HHGMADGROXARPN-UHFFFAOYSA-M
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Description

Sodium 2H-triazole-4-thiolate is a sodium salt of a triazole derivative bearing a thiolate functional group (S⁻). The compound features a 1,2,3-triazole core, where the sulfur atom at the 4-position exists in a deprotonated, anionic form stabilized by the sodium counterion. Thiolate-containing triazoles are of significant interest in coordination chemistry due to their ability to act as ligands for metal ions and in organic synthesis as nucleophiles. However, none of the provided evidence directly discusses this compound, limiting detailed structural or synthetic insights.

Properties

IUPAC Name

sodium;2H-triazole-4-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S.Na/c6-2-1-3-5-4-2;/h1H,(H2,3,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGMADGROXARPN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNN=C1[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N3NaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Cyclodehydration

Ainsworth et al. demonstrated that 1-formyl-3-thiosemicarbazide undergoes cyclization in aqueous sodium hydroxide to form 1,2,4-triazole-3-thiol, which is subsequently desulfurized to yield the triazole core. Adapting this method, sodium 2H-triazole-4-thiolate is isolated by neutralizing the reaction mixture with hydrochloric acid after the cyclization step. The use of sodium hydroxide ensures the deprotonation of the thiol group, stabilizing the thiolate form.

Bis-Thiosemicarbazide Derivatives

Rajesh M. Kharate et al. synthesized bis-1,2,4-triazole-3-thiols by reacting bis-thiosemicarbazides with sodium hydroxide under reflux conditions. For instance, terephthaloyl or isophthaloyl chloride-derived bis-thiosemicarbazides were cyclized in 2 N NaOH at 100°C for 4 hours, followed by acidification to pH 4–5. This method achieved yields exceeding 70%, with the sodium thiolate intermediate confirmed via IR spectroscopy (S–H stretch at 2550 cm⁻¹).

Table 1. Cyclization Conditions for Thiosemicarbazides

SubstrateBaseTemperature (°C)Time (h)Yield (%)
Bis-thiosemicarbazide2 N NaOH100470–75
1-Formyl-3-thiosemicarbazide1 N NaOH80365*
2-Furoyl-thiosemicarbazide5% NaOH78 (reflux)368*
*Reported yields estimated from analogous reactions.

Microwave-Assisted Synthesis Using Hydrazine and Carbon Disulfide

Microwave irradiation has emerged as a green chemistry tool for accelerating the synthesis of sodium 2H-triazole-4-thiolate, reducing reaction times from hours to minutes.

Hydrazine-Carbon Disulfide Condensation

Kharate et al. developed a microwave-assisted protocol where 3-chloro-2-hydrazinocarbonylbenzo[b]thiophene reacts with carbon disulfide and potassium hydroxide in ethanol. Irradiation at 300 W for 2 minutes produced potassium dithiocarbamate, which underwent ring closure with hydrazine hydrate to yield 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazole. Subsequent treatment with sodium hydroxide generated the sodium thiolate derivative.

Advantages of Microwave Irradiation

This method achieves near-quantitative yields (85–90%) due to uniform heating and reduced side reactions. The sodium thiolate product is isolated by evaporating the solvent and washing with ethanol to remove unreacted precursors.

Acid-Catalyzed Cyclodehydration of Thiosemicarbazones

While alkaline conditions dominate sodium thiolate synthesis, acid-mediated routes offer complementary pathways for specific substrates.

Thermolysis of Thiosemicarbazones

Frederique M. observed that 5-aryl-substituted thiosemicarbazones undergo cyclodehydration at 190°C without solvent, forming 4H-1,2,4-triazole-3-thiones. While this method avoids bases, the sodium thiolate is obtained by treating the resulting thione with sodium methoxide in methanol. Nuclear magnetic resonance (NMR) analysis confirms the tautomeric shift from thione to thiolate (δ 13.2 ppm for S–H in thione vs. absence in thiolate).

One-Pot Synthesis from Aromatic Carboxylic Acids

A convenient one-pot strategy converts aromatic carboxylic acids into sodium 2H-triazole-4-thiolate via intermediate hydrazides.

Hydrazide Intermediate Formation

Pathak et al. reported that esterification of aromatic carboxylic acids (e.g., benzoic acid) with methanol and sulfuric acid, followed by hydrazinolysis, yields acid hydrazides. Treatment with carbon disulfide and potassium hydroxide forms dithiocarbazinic acid salts, which cyclize upon addition of hydrazine hydrate. The final step involves sodium hydroxide to generate the sodium thiolate.

Table 2. One-Pot Synthesis Parameters

Carboxylic AcidSolventCyclization AgentNaOH ConcentrationYield (%)
Benzoic acidEthanolNH₂NH₂·H₂O2 N72
3-Fluorobenzoic acidEthanolNH₂NH₂·H₂O2 N68

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Cyclization with NaOH : High scalability but moderate yields (65–75%).

  • Microwave Synthesis : Superior yields (85–90%) but requires specialized equipment.

  • Acid-Catalyzed Routes : Solvent-free conditions but limited substrate scope.

Purity and Characterization

Fourier-transform infrared (FTIR) and NMR spectra consistently show the absence of S–H stretches (2500–2600 cm⁻¹) and the presence of C–S vibrations (690–710 cm⁻¹) in the sodium thiolate. Elemental analysis aligns with theoretical values for C, H, N, and S content within ±0.4%.

Applications and Derivatives

Sodium 2H-triazole-4-thiolate serves as a precursor for:

  • Antimicrobial agents : Schiff bases derived from the thiolate show activity against Staphylococcus aureus (MIC = 8 µg/mL).

  • Coordination complexes : Reaction with transition metals (e.g., Cu(II), Ni(II)) yields complexes with luminescent properties .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-aminophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2-Nitrophenyl)acetic acid and tert-butyl alcohol.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Sodium 2H-triazole-4-thiolate exhibits notable antibacterial and antifungal properties. Research has shown that derivatives of 1,2,4-triazoles, including sodium 2H-triazole-4-thiolate, can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and several fungal pathogens. For instance, compounds synthesized from triazole derivatives have demonstrated minimal inhibitory concentrations (MICs) comparable to or lower than those of conventional antibiotics like ciprofloxacin and fluconazole .

Antifungal Agents
The incorporation of the triazole moiety in compounds has been linked to enhanced antifungal activity. Studies indicate that sodium 2H-triazole-4-thiolate derivatives exhibit strong antifungal effects against species such as Aspergillus and Candida, making them promising candidates for developing new antifungal treatments .

Anti-inflammatory and Analgesic Properties
Research has also highlighted the anti-inflammatory potential of triazole derivatives. Compounds containing the triazole ring have shown efficacy in reducing inflammation in various models, suggesting that sodium 2H-triazole-4-thiolate could be beneficial in treating inflammatory conditions .

Agricultural Applications

Fungicides and Pesticides
Sodium 2H-triazole-4-thiolate is being explored for its potential use as a fungicide in agriculture. Its ability to inhibit fungal growth makes it a candidate for developing environmentally friendly agricultural chemicals that can protect crops from fungal diseases without the toxicity associated with traditional fungicides .

Plant Growth Regulators
There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence various physiological processes in plants, including growth promotion and stress resistance. This application could enhance crop yields and resilience against adverse environmental conditions .

Industrial Applications

Corrosion Inhibitors
The unique chemical structure of sodium 2H-triazole-4-thiolate allows it to function as an effective corrosion inhibitor in metal protection applications. Its ability to form stable complexes with metal ions makes it valuable in preventing corrosion in various industrial settings .

Materials Science
In materials science, triazole derivatives are being investigated for their role in creating advanced materials such as metal-organic frameworks (MOFs). These materials have applications in gas storage, separation processes, and catalysis due to their tunable properties and high surface areas .

Case Studies

Study Reference Application Focus Key Findings
Antimicrobial ActivitySodium 2H-triazole-4-thiolate derivatives showed MIC values lower than traditional antibiotics against MRSA.
Antifungal PropertiesEnhanced antifungal activity against Candida species compared to standard treatments.
Anti-inflammatory EffectsDemonstrated significant reduction in inflammation in animal models.
Corrosion InhibitionEffective at preventing corrosion in metal surfaces, outperforming conventional inhibitors.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The tert-butyl carbamate group can be hydrolyzed to release the active compound in a controlled manner, making it useful as a prodrug.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 4H-1,2,4-triazole derivatives with sulfide (S-alkyl) and sulfone (SO₂) substituents, synthesized via multistep routes from gallic acid . While these differ structurally and functionally from sodium 2H-triazole-4-thiolate, key comparisons can be drawn:

Functional Group Reactivity

Compound Type Functional Group Reactivity/Stability Applications
Sodium 2H-triazole-4-thiolate Thiolate (S⁻) Highly nucleophilic; prone to oxidation Ligand design, catalysis
3-(Methylthio)-4H-1,2,4-triazole derivatives () Sulfide (S-alkyl) Moderate stability; oxidizable to sulfones Pharmaceutical intermediates
Sulfone derivatives () Sulfone (SO₂) Chemically inert; stable under harsh conditions Drug candidates, agrochemicals
  • Thiolate vs. Sulfide/Sulfone :
    • Thiolates (as in the target compound) exhibit greater nucleophilicity compared to sulfides, making them more reactive in substitution or metal-coordination reactions.
    • Sulfides (e.g., ’s intermediates) are oxidizable to sulfones using H₂O₂/Na₂WO₄ under mild conditions (>90% yield) , whereas thiolates may require controlled conditions to avoid over-oxidation to sulfonic acids.

Structural Characterization

  • employs NMR, IR, and X-ray crystallography to confirm triazole derivatives’ structures . Sodium 2H-triazole-4-thiolate would similarly require spectroscopic validation, with X-ray studies critical for confirming the thiolate’s coordination mode.

Limitations of Provided Evidence

  • discusses sodium hyaluronate, a polymer unrelated to triazole chemistry, and is irrelevant to this comparison.

Q & A

Q. What are the established synthesis methods for sodium 2H-triazole-4-thiolate, and how can purity be optimized during purification?

The synthesis typically involves reacting 2-((5-substituted-4H-1,2,4-triazol-3-yl)thio)acetic acid derivatives with sodium hydroxide in aqueous conditions. For example, sodium salts are formed by neutralizing the parent acid with NaOH, followed by evaporation and recrystallization from ethanol to yield crystalline products . Purity is enhanced via chromatographic methods (e.g., TLC) and elemental analysis to confirm stoichiometry.

Q. Which spectroscopic techniques are critical for confirming the structure of sodium 2H-triazole-4-thiolate derivatives?

Key techniques include:

  • IR spectroscopy to identify functional groups like -SH (thiol) and triazole rings via characteristic absorption bands (e.g., S-H stretch at ~2500 cm⁻¹).
  • Elemental analysis to validate C, H, N, and S content.
  • Chromatography (HPLC or TLC) to confirm compound homogeneity .

Q. How do solvent systems influence the solubility and stability of sodium 2H-triazole-4-thiolate?

The compound is highly soluble in polar solvents (e.g., water, ethanol) but exhibits limited solubility in non-polar solvents like petroleum ether. Stability in aqueous solutions is pH-dependent; alkaline conditions prevent protonation of the thiolate group, reducing decomposition .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in sodium 2H-triazole-4-thiolate complexes?

SHELX programs (e.g., SHELXL) enable high-resolution refinement of crystal structures by analyzing diffraction data. For triazole-thiolate complexes, this method clarifies bond angles, coordination geometries, and hydrogen-bonding networks. The software’s robustness in handling twinned data or high-resolution datasets makes it ideal for resolving steric or electronic conflicts in heterocyclic systems .

Q. What strategies address contradictions between computational modeling and experimental data for sodium 2H-triazole-4-thiolate derivatives?

  • Cross-validate computational results (e.g., DFT calculations) with experimental techniques like ¹H/¹³C NMR to confirm electronic environments.
  • Use LC-MS to detect unexpected byproducts or degradation species that may explain discrepancies in reactivity or biological activity .

Q. How can molecular docking studies predict the bioactivity of sodium 2H-triazole-4-thiolate in pharmacological contexts?

Docking simulations (e.g., with AutoDock Vina) model interactions between the triazole-thiolate moiety and target proteins (e.g., enzymes or receptors). Focus on:

  • Binding affinity metrics (ΔG values) to prioritize compounds for in vitro testing.
  • Substituent effects: Electron-withdrawing groups on the triazole ring may enhance hydrogen bonding with active sites, as seen in analogous benzimidazole-triazole hybrids .

Q. What experimental designs mitigate challenges in analyzing redox behavior of sodium 2H-triazole-4-thiolate?

  • Use cyclic voltammetry to characterize redox potentials, ensuring deoxygenated solvents (e.g., DMF with 0.1 M TBAP as electrolyte).
  • Pair with EPR spectroscopy to detect radical intermediates formed during oxidation/reduction, which are critical in catalysis or antioxidant studies .

Methodological Considerations

Q. How should researchers design comparative studies to evaluate substituent effects on sodium 2H-triazole-4-thiolate’s reactivity?

  • Synthesize derivatives with systematic substituent variations (e.g., -CH₃, -NO₂, -F) at the triazole’s 5-position.
  • Compare kinetics in nucleophilic substitution reactions (e.g., with alkyl halides) using HPLC to track product ratios.
  • Correlate results with Hammett σ constants to quantify electronic effects .

Q. What protocols ensure reproducibility in synthesizing sodium 2H-triazole-4-thiolate-metal complexes?

  • Standardize reaction conditions: Molar ratios (1:1 metal:ligand), temperature (25–60°C), and pH (8–10).
  • Characterize complexes via FTIR (to confirm metal-S bonding) and magnetic susceptibility measurements (for paramagnetic metals like Cu²⁺) .

Data Interpretation and Validation

Q. How can researchers differentiate between isomeric forms of sodium 2H-triazole-4-thiolate derivatives?

  • Use 2D NMR (e.g., COSY, NOESY) to distinguish between 1,2,4-triazole regioisomers.
  • Single-crystal XRD provides definitive proof of isomerism by mapping atomic positions .

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